Etoricoxib-13C,d3 is a labeled derivative of etoricoxib, a selective cyclooxygenase-2 inhibitor commonly used for its anti-inflammatory and analgesic properties. The compound is distinguished by the incorporation of carbon-13 and deuterium isotopes, which are utilized in various scientific applications, including pharmacokinetic studies and metabolic research. The molecular formula for etoricoxib-13C,d3 is , with a molecular weight of approximately 361.86 g/mol.
Etoricoxib-13C,d3 is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically as a cyclooxygenase-2 inhibitor. It is synthesized from etoricoxib, which is derived from the chemical class of 2-arylpropionic acids. Etoricoxib is primarily used in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and chronic pain syndromes due to its ability to selectively inhibit the cyclooxygenase-2 enzyme while sparing cyclooxygenase-1, thus reducing gastrointestinal side effects associated with traditional NSAIDs .
The synthesis of etoricoxib-13C,d3 involves several steps that typically include the introduction of carbon-13 and deuterium isotopes into the etoricoxib structure. While specific synthetic routes for etoricoxib-13C,d3 are not detailed in the provided sources, general methodologies for synthesizing isotopically labeled compounds often include:
The synthesis requires careful control of reaction conditions to maintain the integrity of the isotopes and ensure high yields of the desired product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the incorporation of isotopes and to verify the structure of etoricoxib-13C,d3.
Etoricoxib-13C,d3 retains the core structure of etoricoxib, which includes:
The incorporation of carbon-13 allows for enhanced detection in analytical techniques, while deuterium increases the stability and reduces the volatility of certain intermediates during reactions.
The molecular structure can be represented as follows:
Etoricoxib itself undergoes various metabolic reactions in biological systems, primarily through oxidation and conjugation pathways. For etoricoxib-13C,d3, similar metabolic pathways would be expected, allowing researchers to trace its pharmacokinetics using isotopic labeling.
Metabolic studies often involve incubating etoricoxib-13C,d3 with liver microsomes or hepatocytes to observe its biotransformation into active metabolites. The use of mass spectrometry facilitates tracking these transformations due to the unique mass signatures provided by the isotopes.
Etoricoxib functions by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for converting arachidonic acid into prostaglandins, which mediate inflammation and pain. By blocking COX-2 activity, etoricoxib reduces prostaglandin synthesis, leading to decreased inflammation and pain relief.
The inhibition process can be summarized as follows:
Etoricoxib-13C,d3 exhibits properties similar to those of its parent compound etoricoxib:
The chemical stability of etoricoxib-13C,d3 is influenced by its structural features:
Etoricoxib-13C,d3 is primarily used in scientific research settings:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: